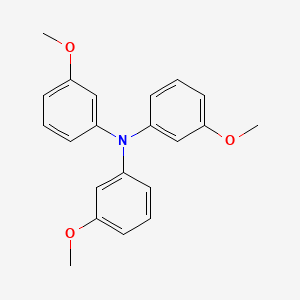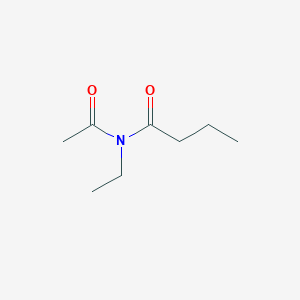
N-Acetyl-N-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-ethylbutanamide is an organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is a substituted amide, where the nitrogen atom is bonded to an acetyl group (CH3CO-) and an ethyl group (C2H5-). Amides are known for their stability and are commonly found in various biological molecules, including proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-N-ethylbutanamide can be synthesized through several methods:
From Carboxylic Acids and Amines: One common method involves the reaction of butanoic acid with N-ethylamine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
From Acid Chlorides: Another method involves the reaction of butanoyl chloride with N-ethylamine.
From Nitriles: Hydrolysis of nitriles under acidic or basic conditions can also yield amides.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the above methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-ethylbutanamide can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield butanoic acid and N-ethylamine.
Common Reagents and Conditions
Hydrolysis: Sulfuric acid or sodium hydroxide, typically at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Butanoic acid and N-ethylamine.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Scientific Research Applications
N-Acetyl-N-ethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the formation of peptide bonds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-N-ethylbutanamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with specific receptors or proteins.
Gene Expression: The compound may influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.
Comparison with Similar Compounds
N-Acetyl-N-ethylbutanamide can be compared with other similar compounds, such as:
N-Acetyl-N-methylbutanamide: Similar structure but with a methyl group instead of an ethyl group.
N-Acetyl-N-propylbutanamide: Contains a propyl group instead of an ethyl group, leading to variations in reactivity and solubility.
N-Acetyl-N-isopropylbutanamide: The isopropyl group introduces steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Properties
CAS No. |
110790-36-8 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-acetyl-N-ethylbutanamide |
InChI |
InChI=1S/C8H15NO2/c1-4-6-8(11)9(5-2)7(3)10/h4-6H2,1-3H3 |
InChI Key |
CERMBXKXXGLDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


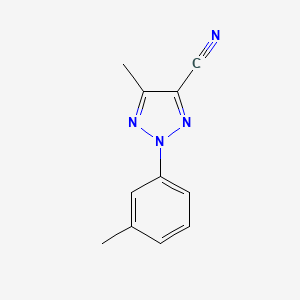

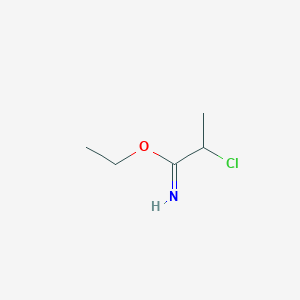
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)
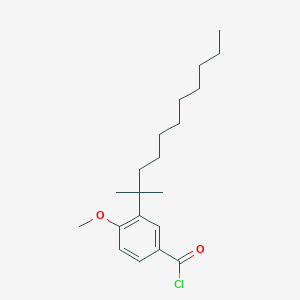
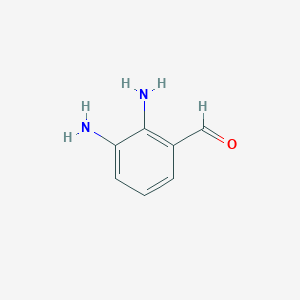

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)

![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)

